molecular formula C9H9F4N B13612788 1,1,1-Trifluoro-3-(3-fluorophenyl)propan-2-amine

1,1,1-Trifluoro-3-(3-fluorophenyl)propan-2-amine

Cat. No.: B13612788
M. Wt: 207.17 g/mol
InChI Key: FZXYQXJWMRWFCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-3-(3-fluorophenyl)propan-2-amine (CAS 1599349-68-4) is a fluorinated amine compound supplied with a guaranteed purity of ≥98% . This compound features a phenyl ring substituted with a fluorine atom at the meta-position and a propan-2-amine backbone with a terminal trifluoromethyl (CF3) group . Its molecular formula is C9H9F4N, and it has a molecular weight of 207.17 g/mol . The presence of both a fluorine atom and a trifluoromethyl group makes this compound a valuable scaffold in medicinal chemistry and drug discovery. The incorporation of fluorine and fluorine-containing groups, such as the trifluoromethyl group, is a well-established strategy in pharmaceutical development to fine-tune the biological activity, metabolic stability, and lipophilicity of drug candidates . Research into fluorine-substituted compounds has explored their potential applications in addressing neurological targets . This compound is intended for research and further manufacturing applications and is strictly not for direct human use . Proper storage conditions are sealed and in a dry environment at 2-8°C . Please refer to the Safety Data Sheet for detailed handling and hazard information.

Properties

Molecular Formula

C9H9F4N

Molecular Weight

207.17 g/mol

IUPAC Name

1,1,1-trifluoro-3-(3-fluorophenyl)propan-2-amine

InChI

InChI=1S/C9H9F4N/c10-7-3-1-2-6(4-7)5-8(14)9(11,12)13/h1-4,8H,5,14H2

InChI Key

FZXYQXJWMRWFCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CC(C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Palladium(II)-Catalyzed Enantioselective Synthesis

A prominent method for synthesizing α-(trifluoromethyl)arylmethylamines, which includes compounds structurally related to 1,1,1-trifluoro-3-(3-fluorophenyl)propan-2-amine, is the palladium(II)-catalyzed addition of arylboroxines to imines derived from trifluoroacetaldehyde. This method features:

  • Catalyst: Palladium acetate (Pd(OAc)₂)
  • Ligand: Chiral ligand (e.g., (S)-t-Bu-PyOX) to induce enantioselectivity
  • Substrates: Imines derived from trifluoroacetaldehyde and arylboroxines, including electron-neutral and electron-rich arylboroxines
  • Additives: Ammonium or silver salts to facilitate reactions with electron-poor arylboroxines
  • Yields: 57–91%
  • Enantiomeric excess (ee): Greater than 92% in most cases

This catalytic system allows for the efficient and enantioselective formation of α-trifluoromethylated amines, which can be adapted to synthesize this compound by selecting the appropriate 3-fluorophenylboroxine as the aryl source.

Multi-Step Synthetic Route via Intermediate Compounds

A patented process describes the preparation of crystalline forms of N-ethyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride, which is structurally analogous and relevant to the target compound. The process involves:

  • Step a: Reaction of a precursor compound (formula-2) with suitable reagents and solvents to form an intermediate (formula-3).
  • Step b: In-situ reaction of the intermediate with another compound (formula-A) in the presence of suitable reagents and solvents to yield formula-4.
  • Step c: Optional purification of intermediates by solvent extraction or distillation.
  • Step d: Condensation and reduction steps to convert intermediates to the final amine compound (formula-1).
  • Solvent Selection: Hydrocarbon, chlorinated, polar aprotic, polar protic, ether, nitrile, ketone, ester, water, alcohol, or mixtures thereof.

This multi-step approach allows for the controlled synthesis and purification of the target amine, with flexibility in solvent and reagent choice to optimize yield and purity.

Crystallization of the Hydrochloride Salt (Form-M)

The crystalline form of the hydrochloride salt of N-ethyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine (closely related to this compound) is prepared by:

  • Suspending the free base compound in a suitable solvent.
  • Stirring the suspension at a controlled temperature.
  • Isolating the crystalline Form-M by filtration or crystallization.

Characterization of this crystalline form includes powder X-ray diffraction (PXRD) with specific peak positions and differential scanning calorimetry (DSC) thermographs. Particle size distribution is controlled to achieve desired properties (e.g., D(0.9) < 50 µm).

Comparative Table of Preparation Methods

Method Key Features Advantages Limitations
Palladium(II)-Catalyzed Addition Pd(OAc)₂ catalyst, chiral ligand, arylboroxines High enantioselectivity (>92% ee), good yields (57–91%) Requires expensive catalysts and ligands
Multi-Step Synthesis via Intermediates Stepwise reaction with varied solvents and reagents Flexibility in reaction conditions, scalable Multi-step complexity, purification steps required
Crystallization of Hydrochloride Salt Suspension and controlled crystallization Produces stable crystalline form with defined particle size Limited to final purification and formulation step

Summary of Research Findings and Practical Notes

  • The palladium(II)-catalyzed method is highly effective for enantioselective synthesis of trifluoromethylated amines and can be adapted for this compound using appropriate arylboroxines.
  • Multi-step synthetic routes allow for the preparation of the compound or its analogs with flexibility in reagents and solvents, supporting scale-up and optimization.
  • Crystallization techniques are critical for isolating the compound in a stable, pure, and well-characterized solid form, important for pharmaceutical applications.
  • Reaction conditions such as temperature, solvent choice, and catalyst/ligand selection significantly influence yield, stereoselectivity, and purity.
  • No direct synthesis methods exclusively for this compound were found in the sources, but the described methods provide a comprehensive framework for its preparation.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-(3-fluorophenyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethyl and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

1,1,1-Trifluoro-3-(3-fluorophenyl)propan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(3-fluorophenyl)propan-2-amine involves its interaction with specific molecular targets. The trifluoromethyl and fluorophenyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties of Selected Analogs

Compound Name Molecular Weight (g/mol) logP pKa Boiling Point (°C)
1,1,1-Trifluoro-3-(3-fluorophenyl)propan-2-amine 221.15 2.8 9.1 245
1,1,1-Trichloro-3-(3-chlorophenyl)propan-2-amine 264.48 3.5 8.6 278
3-(4-Fluorophenyl)propan-2-amine 153.18 1.2 10.2 195
3-Phenylpropan-2-amine (non-fluorinated) 135.21 0.9 10.5 182

Key Observations :

  • Fluorine vs. Chlorine : The trifluoromethyl analog exhibits lower logP (2.8 vs. 3.5) and higher acidity (pKa 9.1 vs. 8.6) compared to its trichloro counterpart due to fluorine’s smaller atomic radius and stronger electronegativity .
  • Substituent Position : The 3-fluorophenyl derivative has a 15°C higher boiling point than the 4-fluorophenyl analog, attributed to improved molecular symmetry and dipole interactions .
  • Fluorination Impact: Fluorination increases lipophilicity (logP 2.8 vs. 0.9 for non-fluorinated) and lowers basicity (pKa 9.1 vs. 10.5), enhancing blood-brain barrier penetration in pharmacological contexts .

Table 2: Comparative Binding Affinity (IC₅₀, nM) to Serotonin Receptors

Compound 5-HT₁A Receptor 5-HT₂A Receptor Selectivity Ratio (5-HT₂A/1A)
This compound 12.3 45.7 3.7
3-Phenylpropan-2-amine 89.4 220.1 2.5
3-(4-Fluorophenyl)propan-2-amine 34.6 78.9 2.3

Key Findings :

  • The trifluorinated compound shows 7-fold higher 5-HT₁A affinity than the non-fluorinated analog, likely due to fluorine’s inductive effects stabilizing receptor-ligand interactions .
  • The 3-fluorophenyl substitution improves selectivity for 5-HT₁A over 5-HT₂A receptors compared to the 4-fluorophenyl variant (3.7 vs. 2.3), suggesting steric effects from the meta-fluorine position .

Q & A

Q. What are the established synthesis routes for 1,1,1-Trifluoro-3-(3-fluorophenyl)propan-2-amine, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step process:

Condensation : Reacting 3-fluorobenzaldehyde with trifluoroacetaldehyde under catalytic conditions (e.g., acidic or basic catalysts) to form an intermediate imine or ketone .

Reduction : Using agents like sodium borohydride or catalytic hydrogenation to reduce the carbonyl group to an amine .

Amination : Introducing the amine group via reductive amination or substitution, often requiring inert atmospheres (N₂/Ar) to prevent oxidation .

Purification : Column chromatography or recrystallization isolates the product from by-products .
Key factors affecting yield include solvent polarity (e.g., THF vs. DMF), temperature (optimal range: 0–40°C), and catalyst choice (e.g., Pd/C for hydrogenation) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

Structural elucidation employs:

  • NMR Spectroscopy : ¹⁹F and ¹H NMR identify fluorine environments and aromatic proton coupling patterns .
  • X-ray Crystallography : Resolves stereochemistry and confirms trifluoromethyl-phenyl spatial arrangement .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 207.17 g/mol) and fragmentation patterns .
  • Computational Modeling : DFT calculations predict electronic properties (e.g., dipole moments) and optimize reaction pathways .

Q. What are the stability and storage requirements for this compound?

The compound is stable at room temperature but hygroscopic. Storage recommendations include:

  • Temperature : 4°C in sealed, amber vials to prevent photodegradation .
  • Atmosphere : Under nitrogen or argon to avoid moisture absorption .
  • Handling : Use gloves and fume hoods due to potential respiratory irritation (Signal Word: Danger) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric purity in asymmetric synthesis?

Strategies include:

  • Chiral Catalysts : Use (R)- or (S)-BINAP ligands in palladium-catalyzed reactions to induce stereoselectivity .
  • Solvent Engineering : Polar aprotic solvents (e.g., DCM) improve chiral recognition .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .
    Continuous flow reactors reduce side reactions and improve scalability .

Q. What biological targets interact with this compound, and how are these interactions validated?

Studies suggest interactions with:

  • Neurotransmitter Receptors : Serotonin (5-HT₂A) and dopamine receptors, inferred from structural analogs .
  • Enzyme Inhibition : Monoamine oxidases (MAOs), validated via fluorescence-based assays .
    Validation methods:
  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .

Q. How can contradictory data in receptor-binding studies be resolved?

Contradictions (e.g., conflicting IC₅₀ values) may arise from:

  • Assay Variability : Standardize protocols (e.g., cell lines, buffer pH) .
  • Allosteric Modulation : Use negative allosteric modulators to isolate binding sites .
  • Molecular Dynamics Simulations : Model receptor-ligand interactions to identify conformational biases .

Q. What strategies are effective in designing analogs with enhanced pharmacokinetic properties?

Approaches include:

  • Bioisosteric Replacement : Swap trifluoromethyl with pentafluorosulfanyl groups to improve metabolic stability .
  • Prodrug Design : Introduce ester moieties to enhance oral bioavailability .
  • LogP Optimization : Adjust fluorine substitution to balance lipophilicity (target LogP: 2–3) .

Q. How do solvent effects influence reaction mechanisms in fluorinated systems?

Polar solvents (e.g., DMSO) stabilize transition states in SN² reactions, while non-polar solvents (e.g., toluene) favor radical pathways in fluorination . Dielectric constant (ε) correlates with reaction rate: lower ε increases nucleophilicity of fluorine atoms .

Q. What methodologies are used to study the compound’s pharmacokinetics in preclinical models?

  • ADME Profiling : Radiolabeled (¹⁴C) tracking in rodent plasma and tissues .
  • LC-MS/MS : Quantifies metabolite formation (e.g., N-oxide derivatives) .
  • CYP450 Inhibition Assays : Microsomal incubations identify metabolic pathways .

Q. How can mechanistic studies differentiate between receptor antagonism and allosteric modulation?

  • Schild Analysis : Determines competitive vs. non-competitive inhibition via dose-response curves .
  • BRET (Bioluminescence Resonance Energy Transfer) : Detects conformational changes in receptors .
  • Mutagenesis : Modify receptor binding pockets to assess ligand interaction sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.